Acitretin

Description

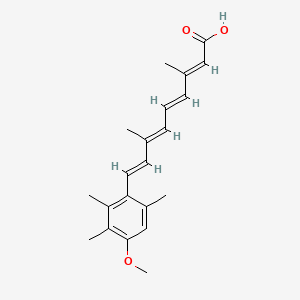

Structure

3D Structure

Propriétés

IUPAC Name |

(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-AQFIFDHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022553 | |

| Record name | Acitretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water (<0.1 mg/100 mg), Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane, 4.78e-04 g/L | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Green-yellow crystalline powder, Crystals from hexane | |

CAS No. |

55079-83-9, 54757-46-9 | |

| Record name | Acitretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55079-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054757469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acitretin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055079839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etretin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACITRETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCH760E9T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228-230 °C, 228 - 230 °C | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pharmacodynamics of Acitretin in In Vitro Models: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide

Abstract: Acitretin, a second-generation oral retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization.[1] Its therapeutic efficacy is fundamentally rooted in its profound effects on keratinocytes, the primary cell type of the epidermis.[1] This technical guide delineates the core pharmacodynamic mechanisms by which this compound modulates keratinocyte function, focusing on its influence on proliferation, differentiation, inflammation, and apoptosis within various in vitro systems. We provide a comprehensive overview of the underlying signaling pathways, quantitative data from key studies, and detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals in their exploration of retinoid pharmacology.

The Core Molecular Directive: Nuclear Receptor Modulation

This compound, a synthetic analog of retinoic acid, exerts its biological effects not by direct enzymatic inhibition or cell-surface receptor antagonism, but by fundamentally altering gene expression.[1][2] The mechanism is initiated by its entry into the cell and subsequent translocation to the nucleus.

1.1. Receptor Binding and Heterodimer Formation Inside the nucleus, this compound's metabolites bind to and activate two families of nuclear receptors: the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) .[3][4] Both families have three subtypes: α, β, and γ.[3][5] this compound functions as a pan-agonist, activating all three RAR subtypes.[5] Upon ligand binding, RARs form a heterodimer with RXRs.[2][6]

1.2. Transcriptional Regulation at RAREs This activated RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) , which are located in the promoter regions of target genes.[2][3] This binding event recruits co-activator proteins and initiates or, in some cases, represses the transcription of a vast array of genes.[1][5] This modulation of gene transcription is the foundational event that leads to the normalization of epidermal cell growth and differentiation, representing the primary therapeutic action in hyperproliferative disorders like psoriasis.[7]

Key Pharmacodynamic Effects in Keratinocyte Models

The global changes in gene transcription manifest as distinct, measurable effects on keratinocyte biology. In vitro models are indispensable for dissecting these effects.

2.1. Anti-Proliferative Activity In hyperproliferative conditions such as psoriasis, keratinocytes exhibit uncontrolled growth. This compound effectively normalizes this by inhibiting proliferation.[2][8] The immortalized human keratinocyte cell line, HaCaT, is a widely used and robust model for studying this effect.[9] this compound inhibits HaCaT cell proliferation in a dose- and time-dependent manner.[1][10]

Table 1: Dose-Dependent Inhibition of HaCaT Cell Proliferation by this compound

| This compound Concentration (µM) | Inhibition Rate (%) after 72h | Source(s) |

|---|---|---|

| 0.01 | 13.70 | [10] |

| 0.1 | ~20 | [1][10] |

| 1.0 | ~40 | [1][10] |

| 10 | ~60 | [1] |

| 50 | 67.73 |[10] |

Scientist's Note: The consistency of dose-dependent inhibition across multiple studies validates the use of HaCaT cells as a reliable screening model. The IC50 typically falls within the 1-10 µM range, providing a therapeutic window for mechanistic studies that avoids non-specific cytotoxicity.

A key mechanism mediating this anti-proliferative effect is the downregulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT1 and STAT3, which are often over-activated in psoriatic keratinocytes.[1][9][10]

2.2. Regulation of Cellular Differentiation this compound's therapeutic value also lies in its ability to normalize the aberrant differentiation program of psoriatic keratinocytes.[3][7] In vitro, this can be assessed by monitoring the expression of differentiation markers, such as specific keratins.[11] For instance, studies in cultured human sebocytes have shown that retinoids can modulate the expression of keratins 5, 17, 6, 16, 14, and 19.[11]

2.3. Anti-Inflammatory Effects this compound demonstrates significant anti-inflammatory properties.[2][3] It can inhibit the expression and release of pro-inflammatory mediators. In vitro studies using HaCaT cells have shown that this compound can reduce the production of RANTES (CCL5), a chemokine crucial for T-cell recruitment, and down-regulate IL-36β and IL-36γ expression induced by IL-17A.[10][12][13] This effect is linked to the inhibition of nuclear translocation of NF-κB and STAT1.[10]

2.4. Induction of Apoptosis in Neoplastic Cells Beyond its use in psoriasis, this compound has chemopreventive effects.[14] A key mechanism is the induction of apoptosis, or programmed cell death, in malignant cells while sparing normal cells. Studies using the human cutaneous squamous cell carcinoma cell line SCL-1 show that this compound induces apoptosis via the CD95 (Fas) death receptor pathway .[15] This involves the upregulation of CD95 and its ligand (CD95L), leading to the activation of caspase-8.[15]

Validated In Vitro Model Systems

Choosing the correct model is critical for generating translatable data. The complexity of the model should match the biological question being asked.

3.1. 2D Monolayer Cultures Monolayer cultures are ideal for high-throughput screening, dose-response studies, and dissecting specific molecular pathways.

-

HaCaT Cells: An immortalized human keratinocyte line. It is the workhorse for studying proliferation, inflammation, and basic signaling.[9]

-

Primary Human Keratinocytes (NHEK): Offer higher physiological relevance than cell lines but have a limited lifespan and higher donor-to-donor variability.

-

Primary Human Fibroblasts/Sebocytes: Used to study this compound's effects on the dermal component of skin or on sebaceous gland function.[8][11]

3.2. 3D Organotypic Skin Models Three-dimensional models, such as Reconstructed Human Epidermis (RHE) or full-thickness Human Skin Equivalents (HSE), offer a significant leap in physiological relevance.[16][17] They mimic the stratified architecture of the epidermis and are invaluable for studying differentiation, barrier function, and topical drug delivery.[17][18] Psoriasis-like phenotypes can be induced in these models by stimulation with a cocktail of pro-inflammatory cytokines (e.g., IL-17A, IL-22, TNF-α).[19]

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating essential controls and clear endpoints.

4.1. Protocol 1: Keratinocyte Proliferation (MTT Assay) This protocol quantifies the effect of this compound on the viability and proliferation of HaCaT keratinocytes.[1][4]

Objective: To determine the dose-dependent anti-proliferative effect of this compound.

Materials:

-

HaCaT cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Aliquot and store at -80°C, protected from light. Scientist's Note: Retinoids are light-sensitive and prone to oxidation. Always use fresh aliquots and minimize light exposure during experiments.

-

Cell Seeding (Day 1): Seed HaCaT cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment (Day 2):

-

Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10, 50 µM) in complete DMEM from the stock solution.

-

Crucial Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound dose (typically ≤ 0.1%).

-

Remove old media and add 100 µL of fresh media containing the this compound dilutions or vehicle control.

-

-

Incubation (Days 2-5): Incubate plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition (Day 5): Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the crystals.

-

Absorbance Measurement: Measure absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100. The inhibition rate is 100 - % viability.

4.2. Protocol 2: Establishing and Treating a 3D Organotypic Skin Model This protocol outlines the creation of a full-thickness skin equivalent and its use for evaluating this compound.[16]

Objective: To assess the effect of this compound on epidermal differentiation and inflammation in a tissue-mimicking environment.

Materials:

-

Primary human fibroblasts and keratinocytes

-

Cell culture inserts (e.g., 0.4 µm pore size)

-

Rat tail collagen type I

-

Fibroblast and keratinocyte growth media (FGM, KGM)

-

Pro-inflammatory cytokine cocktail (e.g., IL-17A, TNF-α) for disease model

-

This compound

Step-by-Step Methodology:

-

Dermal Equivalent Construction (Week 1):

-

Prepare a collagen gel solution containing primary human fibroblasts.

-

Pipette the mixture into cell culture inserts and allow it to polymerize.

-

Culture for 5-7 days, allowing fibroblasts to contract the collagen gel, forming a dermal equivalent.

-

-

Epidermal Seeding (Week 2):

-

Seed primary human keratinocytes onto the surface of the dermal equivalent.

-

Culture in a submerged state for 2-3 days to allow for attachment and proliferation.

-

-

Air-Liquid Interface (ALI) Culture (Weeks 2-4):

-

Lift the culture to the air-liquid interface by removing the medium from inside the insert. Feed the cells from below by adding medium to the outer well.

-

This step is critical for inducing proper epidermal stratification and differentiation. Culture for 10-14 days.

-

-

Treatment and Analysis (Week 4+):

-

(Optional) Induce a psoriasis-like phenotype by adding a cytokine cocktail to the medium for the final 3-7 days.

-

Treat the models by adding this compound to the culture medium.

-

Endpoints: Harvest the tissue for histological analysis (H&E staining to assess epidermal thickness and morphology), immunohistochemistry (for differentiation markers like K10, loricrin), or qPCR/ELISA on tissue lysates (for inflammatory markers).

-

References

- Pilkington, T., & Brogden, R. N. (1992). This compound: A Review of its Pharmacology and Therapeutic Use. Drugs.

- Patsnap Synapse. (2024). What is the mechanism of this compound?

- Zouboulis, C. C., Korge, B., Akamatsu, H., & Orfanos, C. E. (1991). Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and this compound on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro.

- Goyal, A., & Siddiqui, S. W. (2023). This compound.

- BenchChem. (2025). This compound's Mechanism of Action on Keratinocytes: An in-depth Technical Guide. BenchChem.

- Sarkar, R., Chugh, S., & Garg, V. K. (2013). This compound.

- BenchChem. (2025). Protocol for the Preparation and Use of this compound in Cell Culture. BenchChem.

- Niu, X., et al. (2017). This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling. Biomedicine & Pharmacotherapy.

- BenchChem. (2025). Application of this compound in Organotypic Skin Culture Models: A Detailed Guide for Researchers. BenchChem.

- BenchChem. (2025). This compound and Retinoic Acid Receptor (RAR) Binding Affinity: A Technical Guide. BenchChem.

- Chen, J., et al. (2007). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1.

- Kait. (2019). Mechanism of Action of this compound. Taylor & Francis eBooks.

- Zhang, P., et al. (2021). This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Frontiers in Immunology.

- Zhang, J. Q., et al. (2009).

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1998). Handbook 6 - this compound.

- Sarkar, R., Chugh, S., & Garg, V. K. (2013). This compound in dermatology.

- Reactome. (2022). This compound binds to RAR:RXR.

- Wiegand, U. W., & Jensen, B. K. (1991). Pharmacokinetics of this compound in Humans. Retinoids: 10 Years On.

- BenchChem. (2025). Pharmacogenomics of this compound Response in Psoriasis: A Technical Guide. BenchChem.

- Ates, M. A., et al. (2021). Effects of isotretinoin and this compound on neuroregeneration in experimental spinal cord injury. Turkish Journal of Medical Sciences.

- Wang, Y., et al. (2024). Construction of a 3D bioprinted skin model for psoriasis research and drug evaluation.

- Li, Y., et al. (2025). Investigating the efficacy of calcipotriol–this compound combination therapy versus monotherapy protocols in psoriasis and its effect on serum inflammatory factors: a systematic review and meta-analysis.

- Alcyomics. (2023). 3D skin models at Alcyomics - Non-artificial human in vitro skin tests. Alcyomics.

- Van de Kerkhof, P. C., et al. (1995). In-vitro skin pharmacokinetics of this compound: percutaneous absorption studies in intact and modified skin from three different species using different receptor solutions. Skin Pharmacology.

- Wang, Y., et al. (2020). This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ.

- Hennig, A., et al. (2023).

- Petruk, G., et al. (2023). 3D Models Currently Proposed to Investigate Human Skin Aging and Explore Preventive and Reparative Approaches: A Descriptive Review.

- Salmon, M. (2020).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Reactome | this compound binds to RAR:RXR [reactome.org]

- 7. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 8. This compound : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of this compound on proliferative inhibition and RANTES production of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and this compound on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigating the efficacy of calcipotriol–this compound combination therapy versus monotherapy protocols in psoriasis and its effect on serum inflammatory factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 15. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. alcyomics.com [alcyomics.com]

- 18. straticell.com [straticell.com]

- 19. Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Acitretin and the Landscape of Retinoid Signaling

An In-Depth Technical Guide to the Binding Affinity of Acitretin for Retinoic Acid Receptors (RARs)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This compound is a second-generation, synthetic aromatic retinoid that has become a cornerstone in the systemic treatment of severe psoriasis and other disorders of keratinization.[1][2] It is the principal active metabolite of etretinate, a predecessor retinoid that was largely replaced due to a less favorable pharmacokinetic profile, specifically an extremely long elimination half-life.[1][3][4] this compound's therapeutic efficacy is rooted in its ability to modulate gene transcription, thereby normalizing epidermal cell proliferation, differentiation, and inflammation.[1][5][6] This action is not direct but is mediated through its interaction with specific nuclear proteins: the Retinoic Acid Receptors (RARs).

The retinoid signaling pathway is a critical regulatory system in cellular biology. Its effects are primarily transduced by two families of nuclear receptors: the RARs (subtypes α, β, γ) and the Retinoid X Receptors (RXRs) (subtypes α, β, γ).[2][5][7] In the nucleus, RARs and RXRs form a heterodimer (RAR-RXR).[2][8][9] In the absence of a ligand, this complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, typically recruiting corepressor proteins to inhibit transcription.[7][8][9]

The binding of an agonist, such as the natural ligand all-trans-retinoic acid (ATRA) or a synthetic retinoid like this compound, to the Ligand-Binding Domain (LBD) of the RAR induces a critical conformational change.[9][10] This structural shift displaces the corepressors and facilitates the recruitment of coactivator proteins, which in turn initiates the transcription of genes that control cellular processes like differentiation and proliferation.[8][10] this compound functions as an agonist for all three RAR subtypes, initiating this cascade of events.[11] Understanding the precise binding affinity—the strength of the interaction between this compound and each RAR subtype—is therefore fundamental to elucidating its mechanism of action, therapeutic window, and selectivity.

Caption: this compound cellular transport and mechanism of action via RAR:RXR.

Part 1: this compound's Binding Profile and Structural Interactions

This compound exerts its therapeutic effects by directly binding to and activating the RARs.[2][5] While it is considered a pan-agonist, its affinity for the different RAR subtypes (α, β, and γ) can vary. This binding profile is critical as the different RARs are expressed in various tissues and regulate distinct biological processes.[7][12] The affinity is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies a higher binding affinity. In competitive binding assays, the IC50 value—the concentration of a competitor that displaces 50% of a specific radioligand—is often determined and is related to the Kd.

Quantitative Binding Affinity Data

While specific Kd values for this compound across all RAR subtypes are not consistently reported in a single study, the literature indicates it binds to and activates all three.[6][11] For context, the binding affinities of the natural ligand, all-trans-retinoic acid (ATRA), and its metabolites have been characterized more extensively. These values serve as a benchmark for understanding the potency of synthetic retinoids. Competition binding experiments have shown that ATRA and its metabolites can bind to all three RARs with varying affinities, generally in the low nanomolar range.[13] For example, one study using Scatchard plot analysis determined the apparent Kd of ATRA for nuclear receptors in HL-60 cells to be approximately 5 nM.[14]

| Ligand | Receptor Subtype | Reported Kd or EC50 (nM) | Source |

| All-Trans-Retinoic Acid (ATRA) | RARα | ~169 (EC50) | [13] |

| RARβ | ~9 (EC50) | [13] | |

| RARγ | ~2 (EC50) | [13] | |

| Nuclear Receptors (HL-60 cells) | ~5 (Kd) | [14] | |

| 9-cis-Retinoic Acid | RARα | ~13 (EC50) | [13] |

| RARβ | ~173 (EC50) | [13] | |

| RARγ | ~58 (EC50) | [13] | |

| This compound | RARs (α, β, γ) | Pan-agonist; specific Kd values are less consistently reported but activity is well-established. | [6][11] |

Note: EC50 values from transactivation assays reflect functional potency, which is influenced by but not identical to binding affinity (Kd). However, they provide a strong indication of the ligand's interaction with the receptor.

Structural Basis for RAR-Acitretin Interaction

The crystal structure of the RAR ligand-binding domain (LBD) reveals a "hydrophobic pocket" where retinoic acid binds.[15][16][17] The LBD is composed of 13 α-helices and a small β-sheet.[15] The binding of an agonist like this compound induces a significant conformational change, often described as a "mouse trap" mechanism.[16] The planar all-trans configuration and the terminal carboxylic acid group of the this compound side-chain are optimal for RAR activity.[18] Upon binding, the C-terminal helix (H12), which contains the activation function 2 (AF-2) domain, folds back to "seal" the ligand in the pocket.[15][16] This repositioning of H12 creates a new surface on the LBD that is recognized by the LXXLL motifs of coactivator proteins, leading to the assembly of the transcriptional activation complex.[10][15]

Part 2: Experimental Methodologies for Affinity Determination

Determining the binding affinity of a compound like this compound for its target receptors is a cornerstone of drug development. The two most common and robust methods employed for nuclear receptors are the radioligand binding assay and the fluorescence polarization assay.

Methodology 1: Radioligand Binding Assay & Scatchard Analysis

This technique is a classic and highly reliable method for quantifying the interaction between a ligand and a receptor. It relies on the principle of competition between a radiolabeled ligand (e.g., [3H]ATRA) and an unlabeled competitor (this compound) for a finite number of receptors.

Expertise & Causality: The choice of a radioligand with high affinity and specificity is critical for minimizing non-specific binding and ensuring accurate Kd determination. The separation of bound and free ligand is a pivotal step; methods like filtration are used because they are rapid and minimize the dissociation of the ligand-receptor complex during the wash.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Receptor Preparation: Express and purify recombinant human RARα, RARβ, or RARγ protein. The purity and concentration must be accurately determined.

-

Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., Tris-HCl with protease inhibitors and dithiothreitol) to maintain receptor stability.

-

Competition Setup: In a series of tubes or a microplate, combine:

-

A fixed concentration of the RAR protein.

-

A fixed concentration of radiolabeled ligand (e.g., [3H]ATRA), typically at or below its Kd value.

-

Increasing concentrations of unlabeled this compound (the competitor).

-

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the larger receptor complexes while allowing the free ligand to pass through.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the log of the competitor (this compound) concentration. Use non-linear regression to fit the data to a one-site competition model to determine the IC50. The Kd of this compound can then be calculated using the Cheng-Prusoff equation.

Data Interpretation: The Scatchard Plot

Historically, Scatchard analysis was the standard method for analyzing binding data.[19] It involves plotting the ratio of bound to free radioligand (B/F) against the concentration of bound radioligand (B).

-

Slope: -1/Kd

-

X-intercept: Bmax (total number of binding sites)

A linear Scatchard plot suggests binding to a single, non-cooperative population of receptors. However, this method has statistical drawbacks and has been largely superseded by computer-based non-linear regression.[20] A non-linear, concave-up Scatchard plot can indicate heterogeneity of binding sites or negative cooperativity.[21]

Sources

- 1. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (Neotigason). A review of pharmacokinetics and teratogenicity and hypothesis on metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RAR /RXR Genes - Transcriptional Control of Neural Crest Development - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Retinoid-dependent in vitro transcription mediated by the RXR/RAR heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactome | this compound binds to RAR:RXR [reactome.org]

- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 13. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of nuclear retinoic acid binding activity in sensitive leukemic cell lines: cell specific uptake of ATRA and RAR alpha protein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Crystal structure of the RAR-gamma ligand-binding domain bound to all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. publications.iarc.who.int [publications.iarc.who.int]

- 19. oxfordreference.com [oxfordreference.com]

- 20. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Acitretin's Engagement with Retinoid X Receptors (RXRs): A Technical Guide for Researchers

Introduction: The Intricate World of Retinoid Signaling

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of biological processes, including cellular proliferation, differentiation, and apoptosis.[1] Their therapeutic applications are extensive, particularly in dermatology and oncology. The biological effects of retinoids are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2] Both RAR and RXR families consist of three subtypes: α, β, and γ.[2] These receptors function as ligand-inducible transcription factors. Upon binding to a retinoid, they undergo a conformational change that allows them to modulate the expression of target genes.[3]

A key feature of retinoid signaling is the formation of receptor dimers. RARs typically form heterodimers with RXRs, and this RAR-RXR complex is the primary functional unit that binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[1][2] RXRs can also form homodimers (RXR-RXR) or heterodimerize with other nuclear receptors, such as the vitamin D receptor and thyroid hormone receptor, highlighting their central role in nuclear signaling.[2] This guide focuses on acitretin, a second-generation synthetic retinoid, and delves into its nuanced interaction with the retinoid X receptors.

This compound: A Potent Modulator of the Retinoid Signaling Pathway

This compound is the active metabolite of etretinate and is the only FDA-approved systemic retinoid for the treatment of severe psoriasis.[2] Its therapeutic efficacy stems from its ability to normalize keratinocyte differentiation and reduce inflammation and proliferation in the epidermis.[2][4] The primary mechanism of action of this compound involves its function as a pan-agonist for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ).[4] Upon entering the cell, this compound binds to RARs, which then form a heterodimer with RXRs.[4] This this compound-bound RAR-RXR complex then binds to RAREs, leading to the recruitment of coactivator proteins and the initiation of target gene transcription.[3][4]

While the interaction of this compound with RARs is well-established, its direct engagement with RXRs is a subject of more nuanced discussion in the scientific literature. Some sources indicate that this compound binds to and activates all nuclear subtypes of both retinoid X receptors and retinoic acid receptors.[2][3] This would imply that this compound can directly influence RXR-mediated signaling pathways, potentially including the activation of RXR homodimers. However, a significant body of research emphasizes that this compound's therapeutic effects are primarily mediated through its high-affinity binding to RARs.[4][5]

A critical point for researchers is the current lack of consistently reported, specific quantitative binding affinity data—such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50)—for this compound with each individual RXR subtype.[4] This gap in the publicly available literature underscores an important area for future investigation to fully elucidate the molecular pharmacology of this compound.

Visualizing the Retinoid Signaling Pathway

The following diagram illustrates the canonical retinoid signaling pathway, highlighting the central role of RAR-RXR heterodimerization.

Caption: this compound enters the nucleus and binds primarily to RAR, leading to RAR-RXR heterodimerization and regulation of gene expression.

Experimental Protocols for Investigating this compound-RXR Interactions

To rigorously investigate the interaction between this compound and RXRs, a combination of in vitro and cell-based assays is essential. The following protocols provide a framework for these studies.

Radioligand Binding Assay

This assay is the gold standard for quantifying the binding affinity of a ligand for its receptor.[6][7] It directly measures the interaction between a radiolabeled ligand and the receptor.

Objective: To determine the binding affinity (Ki) of this compound for each RXR subtype (α, β, γ).

Principle: A competition binding assay is performed where unlabeled this compound competes with a known high-affinity radiolabeled RXR agonist (e.g., [³H]-9-cis-retinoic acid) for binding to the RXR protein. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the Ki can be calculated.[6]

Step-by-Step Methodology:

-

Receptor Preparation: Prepare cell membrane homogenates or nuclear extracts from cells overexpressing a specific human RXR subtype (α, β, or γ).[8]

-

Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled RXR agonist, and varying concentrations of unlabeled this compound.[8]

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[8]

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand using a filtration apparatus. The receptors and bound ligand will be trapped on the filter.[6][8]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[4]

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[4]

Caption: Workflow for determining the binding affinity of this compound to RXRs.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.[1]

Objective: To determine the functional activity (EC50) of this compound as an agonist for each RXR subtype.

Principle: Cells are co-transfected with an expression vector for a specific RXR subtype and a reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE).[1] If this compound activates the RXR, it will bind to the RXRE and drive the expression of luciferase, which can be quantified by measuring the light produced upon addition of a substrate.[1][9]

Step-by-Step Methodology:

-

Cell Culture and Transfection: Seed suitable mammalian cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an RXR expression plasmid and an RXRE-luciferase reporter plasmid. A control plasmid expressing Renilla luciferase can be included for normalization.[1][10]

-

Compound Treatment: After transfection, treat the cells with varying concentrations of this compound. Include a known RXR agonist (e.g., 9-cis-retinoic acid) as a positive control.[1]

-

Incubation: Incubate the cells to allow for receptor activation and reporter gene expression (typically 18-24 hours).[4]

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.[9]

-

Luciferase Assay: Add the firefly luciferase substrate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate to quench the firefly signal and measure the Renilla luminescence for normalization.[9]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.[11]

Caption: Workflow for assessing the functional activation of RXRs by this compound.

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to identify and confirm protein-protein interactions within a cell.[12]

Objective: To determine if this compound promotes the interaction between RXR and co-activator proteins in a cellular context.

Principle: An antibody specific to a "bait" protein (e.g., RXR) is used to pull it out of a cell lysate. If other "prey" proteins (e.g., co-activators) are bound to the bait protein, they will be pulled down as well. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.[12][13]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture cells expressing the proteins of interest (e.g., RXR and a tagged co-activator). Treat the cells with this compound or a vehicle control.

-

Cell Lysis: Prepare a whole-cell lysate under non-denaturing conditions to preserve protein-protein interactions.[13]

-

Pre-clearing: Incubate the lysate with control beads to reduce non-specific binding.[12]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the bait protein (RXR). Then, add protein A/G beads to capture the antibody-protein complexes.[12]

-

Washing: Wash the beads several times to remove non-specifically bound proteins.[12]

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the prey protein (the co-activator) to detect its presence in the immunoprecipitated complex.

Caption: Workflow to investigate this compound's effect on RXR-co-activator interaction.

Data Presentation and Interpretation

All quantitative data from the described assays should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Summary of this compound's Interaction with Retinoid Receptors

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| This compound | RARα | Data not consistently available | Data not consistently available |

| RARβ | Data not consistently available | Data not consistently available | |

| RARγ | Data not consistently available | Data not consistently available | |

| RXRα | Data not consistently available | Data not consistently available | |

| RXRβ | Data not consistently available | Data not consistently available | |

| RXRγ | Data not consistently available | Data not consistently available |

Note: This table highlights the current gap in publicly available quantitative data and serves as a template for future research findings.

Conclusion and Future Directions

This compound is a cornerstone in the management of severe psoriasis, with its mechanism of action deeply rooted in the modulation of the retinoid signaling pathway. While its role as a pan-RAR agonist is well-documented, its direct interaction with RXRs remains an area that warrants further in-depth investigation. The lack of consistent, publicly available quantitative data on the binding affinity and functional activation of this compound for individual RXR subtypes presents a significant opportunity for research.

By employing the rigorous experimental protocols outlined in this guide—radioligand binding assays, luciferase reporter gene assays, and co-immunoprecipitation—researchers can systematically dissect the molecular interactions of this compound. Such studies will not only provide a more complete understanding of this compound's pharmacology but may also pave the way for the development of more selective and potent retinoid-based therapeutics with improved efficacy and safety profiles. The elucidation of the precise interplay between this compound and both RARs and RXRs will undoubtedly contribute to optimizing its clinical use and advancing the field of dermatological drug development.

References

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Jilani, T., & Doss, V. (2023). This compound. In StatPearls. StatPearls Publishing.

- Patsnap. (2024, July 17). What is the mechanism of this compound? Synapse.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Indigo Biosciences. (n.d.). Panel of Human RXR Reporter Assays: RXRα, RXRβ & RXRγ.

- Reactome. (2022, March 1). This compound binds to RAR:RXR.

- Creative Bioarray. (n.d.). Radioligand Binding Assay.

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.

- Feau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of biomolecular screening, 14(1), 43–48.

- Wan, Y. J. Y., Han, G., Cai, Y., Dai, T., Konishi, T., & Leng, A. S. (2003). Hepatocyte retinoid X receptor-alpha-deficient mice have reduced food intake, increased body weight, and improved glucose tolerance. Endocrinology, 144(2), 605–611.

- EUbOPEN. (2021, April). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets.

- Schulman, I. G., Juguilon, H., & Evans, R. M. (1996). Activation of specific RXR heterodimers by an antagonist of RXR homodimers. Genes & development, 10(11), 1279–1288.

- Goa, K. L. (1991). This compound. A review of its pharmacology and therapeutic use. Drugs, 42(5), 844–862.

- Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.

- Zhao, P., & Robers, M. (2012). Luciferase reporter assay system for deciphering GPCR pathways. Current chemical genomics, 6, 1–9.

- Bernard, B. A., Bernardon, J. M., Delescluse, C., Martin, B., Lenoir, M. C., Maignan, J., ... & Shroot, B. (1992). Identification of synthetic retinoids with selectivity for human nuclear retinoic acid receptor gamma.

- BindingDB. (n.d.). PrimarySearch_ki.

- Pogenberg, V., Guichou, J. F., Vivat-Hannah, V., Kammerer, S., Pérez, E., Germain, P., ... & Bourguet, W. (2005). Characterization of the interaction between retinoic acid receptor/retinoid X receptor (RAR/RXR) heterodimers and transcriptional coactivators through structural and fluorescence anisotropy studies. Journal of Biological Chemistry, 280(3), 1625–1633.

- Osz, J., et al. (2025, March 18).

- Hall, R. A. (2007). Co-immunoprecipitation as a strategy to evaluate receptor–receptor or receptor–protein interactions. In Receptor-Receptor Interactions (pp. 165-174). Humana Press.

- Dawson, M. I., & Xia, Z. (2012). The retinoid X receptors and their ligands. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1821(1), 21-56.

- Rochette-Egly, C., & Germain, P. (2020). Protein-protein interactions in the regulation of RAR-RXR heterodimers transcriptional activity. Methods in enzymology, 637, 175–207.

- Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide.

- Al Tanoury, Z., Piskunov, A., & Rochette-Egly, C. (2013). Vitamin A and retinoid signaling: genomic and nongenomic effects. Journal of lipid research, 54(7), 1761–1775.

- Cusabio. (2017, January 19). Protocol for Immunoprecipitation (Co-IP) V.1.

- Allenby, G., Bocquel, M. T., Saunders, M., Kazmer, S., Speck, J., Rosenberger, M., ... & Grippo, J. F. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Proceedings of the National Academy of Sciences, 90(1), 30-34.

- Wikipedia. (2023, December 1). Retinoic acid receptor.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. assaygenie.com [assaygenie.com]

- 10. eubopen.org [eubopen.org]

- 11. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

Acitretin in Psoriasis Pathogenesis: A Mechanistic Exploration of its Molecular Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acitretin, a second-generation systemic retinoid, is a critical therapeutic agent for severe psoriasis and other disorders of keratinization. Its clinical efficacy is rooted in a complex interplay of molecular interactions that collectively normalize epidermal homeostasis and attenuate cutaneous inflammation. This technical guide provides an in-depth analysis of the molecular targets of this compound, moving beyond a surface-level description to explore the causal mechanisms that underpin its therapeutic action. We will dissect its primary activity as a modulator of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), and trace the downstream consequences on keratinocyte proliferation, differentiation, and apoptosis. Furthermore, we will illuminate its nuanced effects on the immune system, particularly its role in suppressing the pro-inflammatory Th1 and Th17 axes and a novel mechanism involving the differentiation of myeloid-derived suppressor cells (MDSCs). This guide is designed for researchers and drug development professionals, offering not only a comprehensive mechanistic overview but also actionable, field-proven experimental protocols to validate and explore these molecular interactions.

Introduction: The Psoriatic Microenvironment and the Rationale for Retinoid Therapy

Psoriasis is a chronic, immune-mediated inflammatory disease where a vicious cycle of aberrant crosstalk between immune cells and keratinocytes drives the pathology.[1][2] The disease is characterized by epidermal hyperplasia, incomplete keratinocyte differentiation (parakeratosis), and a dense infiltration of immune cells, including dendritic cells and T cells.[1] Central to this process is the IL-23/Th17 axis, where dendritic cell-derived IL-23 promotes the expansion and activation of T helper 17 (Th17) cells.[2][3] These Th17 cells, along with Th1 cells, release a cocktail of pro-inflammatory cytokines, including IL-17A, IL-22, and IFN-γ, which act on keratinocytes to induce hyperproliferation and produce more inflammatory mediators, thus perpetuating the inflammatory loop.[2][3]

This compound, the pharmacologically active metabolite of etretinate, intervenes in this pathogenic cycle.[4][5] Unlike many systemic psoriasis therapies that are broadly immunosuppressive, this compound's primary mechanism is not cytotoxic but rather modulatory.[6][7] It functions to restore normal cellular programming, making it a unique tool in the therapeutic arsenal. This guide will explore the specific molecular levers that this compound pulls to achieve this effect.

The Core Mechanism: Transcriptional Regulation via Nuclear Retinoid Receptors

The foundational mechanism of this compound's action is the regulation of gene transcription.[8][9] This process is not direct; this compound's metabolites act as signaling molecules that hijack the cell's endogenous retinoid signaling pathway.

-

Cellular Uptake and Nuclear Translocation: this compound enters the cell and binds to cytosolic retinoic acid-binding proteins (CRABP), which chaperone it to the nucleus.[5][10]

-

Receptor Activation: In the nucleus, this compound's metabolites bind to and activate two families of nuclear receptors: the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5][6][8] Each family has three subtypes: alpha (α), beta (β), and gamma (γ).[5][6]

-

Dimerization and DNA Binding: Upon ligand binding, RARs form heterodimers with RXRs.[8][9] This activated RAR/RXR complex is the primary functional unit. It recognizes and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[8][11]

-

Gene Transcription Modulation: The binding of the RAR/RXR:this compound complex to a RARE recruits a cascade of co-activator or co-repressor proteins, ultimately initiating or repressing the transcription of hundreds of genes that govern cell fate.[12]

This targeted control of gene expression is the central hub from which all of this compound's downstream therapeutic effects emanate.

Caption: this compound's core mechanism via nuclear receptor activation.

Molecular Target 1: The Psoriatic Keratinocyte

In psoriasis, keratinocytes are in a state of uncontrolled proliferation and aberrant differentiation. This compound directly counteracts this pathology by reprogramming keratinocyte behavior.

Normalization of Proliferation and Differentiation

This compound exhibits a potent anti-proliferative effect on the hyperproliferative keratinocytes found in psoriatic plaques.[6] It normalizes the cell cycle, slowing the rapid turnover of skin cells that leads to scaling and plaque formation.[4][7] Concurrently, it promotes terminal differentiation, restoring the proper architecture of the epidermis.[4][13] This dual action helps to reduce erythema, scaling, and plaque thickness.[6]

Key pathways modulated by this compound in keratinocytes include:

-

Inhibition of Ornithine Decarboxylase: This enzyme is crucial for the synthesis of polyamines, which are essential for cell proliferation. This compound inhibits its activity, thereby reducing the proliferative capacity of keratinocytes.[4]

-

Downregulation of Vascular Endothelial Growth Factor (VEGF): Psoriatic plaques are characterized by increased angiogenesis. This compound inhibits keratinocyte production of VEGF, helping to normalize the dermal microvasculature.[4]

-

Inhibition of the JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly involving STAT1 and STAT3, is a key driver of keratinocyte proliferation in response to inflammatory cytokines.[2] this compound has been shown to inhibit this pathway, providing a crucial anti-proliferative signal.[9]

Induction of Apoptosis

This compound can also induce apoptosis (programmed cell death) in aberrant cells, which may contribute to the clearing of psoriatic lesions.[5] This effect is thought to be mediated, in part, through the CD95 (Fas) signaling pathway.[9]

Caption: this compound's multifaceted effects on keratinocyte function.

Molecular Target 2: The Cutaneous Immune Response

This compound exerts significant anti-inflammatory effects by modulating the function of key immune cell populations involved in psoriasis.[5]

Attenuation of the Th1/Th17 Axis

A pivotal action of this compound is the suppression of the pathogenic Th1 and Th17 immune responses. Studies have demonstrated that this compound treatment leads to:

-

A significant reduction in the number of Th1 and Th17 cells within psoriatic lesions.[14]

-

Decreased serum and lesional expression of the hallmark Th1 cytokine, Interferon-gamma (IFN-γ), and the Th17 cytokine, Interleukin-17 (IL-17).[14]

-

Inhibition of IL-17A-induced expression of IL-36 in keratinocytes.[15] IL-36 is a potent pro-inflammatory cytokine, particularly implicated in pustular forms of psoriasis, and this inhibition may explain this compound's notable efficacy in this subtype.[15]

Interestingly, this compound appears to have no significant effect on the Th2 cell population, highlighting a targeted rather than a global immunosuppressive action.[14]

A Novel Mechanism: Promotion of MDSC Differentiation

Recent research has uncovered a novel anti-inflammatory mechanism of this compound involving myeloid-derived suppressor cells (MDSCs).[16][17] MDSCs are pathologically expanded in psoriasis patients and contribute to the inflammatory environment. This compound has been shown to:

-

Reduce the number of circulating MDSCs in psoriasis patients.[16][17]

-

Promote the differentiation of these immature MDSCs into mature macrophages (particularly anti-inflammatory M2 macrophages) and dendritic cells.[16][17]

-

This effect is mechanically linked to the upregulation of glutathione synthase (GSS) and subsequent accumulation of glutathione (GSH) in MDSCs, mediated by the activation of the ERK1/2 signaling pathway.[16][17]

By inducing the maturation of these suppressor cells, this compound effectively removes a source of inflammation and helps restore immune balance.

| Immune Modulation by this compound | Effect | Key Molecular Targets / Mediators | Reference |

| T-Cell Subsets | |||

| Decrease in Th1 Cell Population | IFN-γ | [14] | |

| Decrease in Th17 Cell Population | IL-17 | [14] | |

| Pro-inflammatory Cytokines | |||

| Decreased Expression | IL-6, MRP-8, IFN-γ | [5][10] | |

| Decreased IL-17A-induced Expression | IL-36β, IL-36γ, IκBζ | [15] | |

| Myeloid Cells | |||

| Promotion of MDSC Differentiation | ERK1/2, GSS, GSH | [16][17] |

Experimental Validation: Protocols and Methodologies

To empower further research, this section provides validated, step-by-step protocols for key experiments used to elucidate this compound's molecular targets. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Protocol: Luciferase Reporter Assay for RARE Activity

Objective: To quantitatively measure the ability of this compound to activate gene transcription through Retinoic Acid Response Elements (RAREs).

Causality: This assay provides a direct functional readout of the entire nuclear receptor signaling cascade. A reporter plasmid is constructed with a luciferase gene under the control of a minimal promoter and multiple copies of a RARE. If this compound successfully activates the RAR/RXR complex to bind the RARE, the luciferase gene is transcribed, and the resulting light emission can be quantified, providing a direct measure of transcriptional activation.

Methodology:

-

Cell Culture: Plate human keratinocytes (e.g., HaCaT cells) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine 3000). The DNA mixture per well should include:

-

500 ng of the RARE-luciferase reporter plasmid.

-

50 ng of a control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.

-

-

Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). Use all-trans retinoic acid (ATRA) as a positive control.

-

Lysis and Measurement: After 24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System on a luminometer.

-

Data Analysis: For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle control.

Protocol: Flow Cytometry for Th17 and MDSC Analysis

Objective: To quantify the effect of this compound on the frequency of Th17 cells and the differentiation of MDSCs in peripheral blood mononuclear cells (PBMCs) or in animal models.

Causality: Flow cytometry allows for multi-parametric, single-cell analysis of heterogeneous cell populations. By using fluorescently-labeled antibodies against specific cell surface and intracellular markers, we can precisely identify and quantify rare cell populations like Th17 cells and MDSCs, providing a robust measure of the drug's immunomodulatory effects.

Methodology:

-

Cell Isolation: Isolate PBMCs from the whole blood of psoriasis patients (pre- and post-acitretin treatment) using Ficoll-Paque density gradient centrifugation.

-

Cell Stimulation (for Th17 analysis): Resuspend PBMCs at 1x10⁶ cells/mL in complete RPMI medium. Stimulate for 4-5 hours with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A). This step is critical to induce cytokine production and trap it within the cell for intracellular staining.

-

Surface Staining:

-

For Th17: Stain with antibodies against CD3, CD4.

-

For MDSCs: Stain with antibodies against CD11b, CD33, HLA-DR, CD14, and CD15 to distinguish monocytic (M-MDSC) and polymorphonuclear (PMN-MDSC) subsets.

-

Incubate in the dark at 4°C for 30 minutes.

-

-

Fixation and Permeabilization (for Th17 analysis): Fix the cells with a fixation buffer and then permeabilize with a permeabilization buffer to allow antibodies to access intracellular targets.

-

Intracellular Staining (for Th17 analysis): Stain with an antibody against IL-17A. Incubate in the dark at room temperature for 30 minutes.

-

Acquisition: Wash the cells and acquire the data on a flow cytometer (e.g., BD FACSCanto II). Collect at least 100,000 events for robust analysis.

-

Data Analysis: Use analysis software (e.g., FlowJo) to gate on the populations of interest. For example, Th17 cells are identified as CD3+ -> CD4+ -> IL-17A+. MDSCs are identified as HLA-DR-/low, CD33+, CD11b+. Compare the percentages of these populations between treatment groups.

Caption: Workflow for Th17 cell analysis by flow cytometry.

Conclusion and Future Directions

This compound's efficacy in psoriasis is a direct result of its ability to engage and modulate specific molecular targets within both keratinocytes and immune cells. Its core mechanism—the activation of RAR/RXR nuclear receptors—initiates a cascade of transcriptional changes that collectively work to normalize keratinocyte function and quell the pro-inflammatory Th1/Th17 immune axis. The recent discovery of its role in promoting MDSC differentiation adds a new layer to our understanding of its anti-inflammatory properties.

Future research should focus on identifying the full spectrum of genes regulated by this compound in different cell types through transcriptomic studies (RNA-seq). Furthermore, exploring the pharmacogenomics of this compound response could help identify genetic markers that predict patient outcomes, paving the way for a more personalized approach to psoriasis therapy.[11][18] A deeper understanding of these molecular intricacies will continue to refine the use of this established therapy and inspire the development of next-generation retinoids with enhanced specificity and improved safety profiles.

References

- This compound in dermatology. (n.d.). Indian Journal of Dermatology, Venereology and Leprology. [Link]

- Overview: this compound for Psoriasis. (2015). HMP Global Learning Network. [Link]

- Oakley, A. (n.d.). This compound. DermNet NZ. [Link]

- National Center for Biotechnology Information. (2023). This compound.

- Puig, L., et al. (2012). Guidelines for the Use of this compound in Psoriasis. Actas Dermo-Sifiliográficas. [Link]

- Synapse. (2024). What is the mechanism of this compound?

- Zhang, J., et al. (2014). This compound exerted a greater influence on T-helper (Th)1 and Th17 than on Th2 cells in treatment of psoriasis vulgaris.

- Liu, Y., et al. (2021). This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Frontiers in Medicine. [Link]

- Liu, Y., et al. (2021).

- Saurat, J. H. (1999). Novel issues in retinoid pharmacology and implications for psoriasis treatment.

- The Psoriasis Associ

- Reactome. (n.d.). This compound binds to RAR:RXR.

- Qureshi, A. (2021). This compound for Psoriasis | Therapeutic Cheat Sheet.

- Rácz, E., et al. (2009). Molecular pathophysiology of psoriasis and molecular targets of antipsoriatic therapy.

- Chiricozzi, A., et al. (2013). T Helper Cell Subsets in Clinical Manifestations of Psoriasis. Journal of Immunology Research. [Link]

- Wang, Y., et al. (2019). This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ.

- Rácz, E., et al. (2009).

- Lee, J., et al. (2022). Genetic polymorphisms associated with response of this compound in patients with psoriasis. Frontiers in Pharmacology. [Link]

Sources

- 1. Molecular pathophysiology of psoriasis and molecular targets of antipsoriatic therapy | Semantic Scholar [semanticscholar.org]

- 2. Molecular pathophysiology of psoriasis and molecular targets of antipsoriatic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T Helper Cell Subsets in Clinical Manifestations of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Guidelines for the Use of this compound in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]

- 7. This compound [psoriasis-association.org.uk]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nextstepsinderm.com [nextstepsinderm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Guidelines for the Use of this compound in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]

- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 14. This compound exerted a greater influence on T-helper (Th)1 and Th17 than on Th2 cells in treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Acitretin's Effect on Gene Transcription and Regulation: An In-depth Technical Guide

Abstract

Acitretin, a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization. Its therapeutic efficacy is intrinsically linked to its profound ability to modulate gene transcription, thereby normalizing keratinocyte proliferation and differentiation and attenuating the inflammatory cascades that fuel the pathology of these conditions. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's action, with a detailed focus on its regulatory effects on gene expression. We will delve into the core signaling pathways influenced by this compound, present quantitative data on gene expression changes from preclinical and clinical studies, and provide detailed, field-proven experimental protocols for the key methodologies cited. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals dedicated to advancing the understanding of retinoid therapeutics and innovating novel treatments for complex dermatological diseases.

Introduction: The Clinical and Molecular Landscape of this compound

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation and aberrant differentiation of keratinocytes. This compound, the active metabolite of etretinate, directly addresses these pathological hallmarks by functioning as a systemic modulator of gene expression. Unlike many other systemic psoriasis therapies that are primarily immunosuppressive, this compound's mechanism of action is centered on the regulation of gene transcription through nuclear receptors, making it a valuable tool in specific patient populations, including those with a history of malignancies or HIV. Its pleiotropic effects stem from its interaction with nuclear retinoid receptors, initiating a cascade of transcriptional changes that ultimately aim to restore epidermal homeostasis and resolve inflammation. This guide will dissect these intricate molecular interactions to provide a granular understanding of this compound's therapeutic effects.

Core Mechanism of Action: Orchestrating Gene Transcription via Nuclear Receptors

The fundamental mechanism of this compound's action lies in its ability to bind to and activate two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), both of which have three subtypes (α, β, and γ). Upon entering the cell, this compound is transported to the nucleus where it interacts with these receptors.

RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. In the absence of a ligand, the RAR/RXR heterodimer is often bound to co-repressor proteins, actively inhibiting gene transcription. The binding of this compound induces a conformational change in the receptor complex, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This molecular switch initiates the transcription of a wide array of genes that govern cellular proliferation, differentiation, and inflammation.

Figure 3: this compound's modulation of the JAK/STAT signaling pathway.